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Compound of Interest
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Cat. No.: B1665837 Get Quote

Avasimibe, once a promising agent in the fight against atherosclerosis, ultimately failed to

deliver in clinical trials, a fate shared by other inhibitors of the enzyme Acyl-CoA: Cholesterol

Acyltransferase (ACAT). This guide provides a comprehensive comparison of Avasimibe with

other notable ACAT inhibitors, focusing on their performance in preclinical and clinical studies,

and delves into the underlying mechanisms and experimental methodologies.

The rationale for targeting ACAT in atherosclerosis stems from its crucial role in cellular

cholesterol metabolism. By catalyzing the esterification of free cholesterol into cholesteryl

esters, ACAT promotes the formation of foam cells, a hallmark of atherosclerotic plaques.[1][2]

Two isoforms of the enzyme exist: ACAT1, predominantly found in macrophages within

atherosclerotic lesions, and ACAT2, primarily located in the intestine and liver, where it is

involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[2][3][4] It was

hypothesized that inhibiting ACAT would prevent the accumulation of cholesteryl esters in

macrophages, thereby impeding plaque growth.[1]

Preclinical Promise: Early Studies Showed Potential
Initial preclinical studies with Avasimibe and other ACAT inhibitors showed encouraging results

in various animal models of atherosclerosis.

In a study utilizing ApoE*3-Leiden mice, a model for human-like lipoprotein metabolism,

Avasimibe demonstrated a significant reduction in atherosclerotic lesion area.[5][6] When

administered to mice on a high-cholesterol diet, Avasimibe not only lowered plasma

cholesterol levels but also reduced the lesion area by 92% compared to the high-cholesterol
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control group and 78% compared to a low-cholesterol control group with comparable plasma

cholesterol levels.[5] This suggested a direct anti-atherosclerotic effect beyond lipid lowering.

Similarly, Pactimibe (CS-505) showed positive effects in Watanabe Heritable Hyperlipidemic

(WHHL) rabbits, a model for familial hypercholesterolemia.[7][8][9] In these rabbits, Pactimibe

treatment led to a stabilization of atherosclerotic plaques, characterized by reduced cholesteryl

ester content and increased collagen and smooth muscle cell content, despite not significantly

altering serum cholesterol levels.

Clinical Disappointment: Failure to Translate to
Human Trials
Despite the promising preclinical data, ACAT inhibitors, including Avasimibe and Pactimibe,

failed to demonstrate efficacy in human clinical trials. The disappointing outcomes of a placebo-

controlled trial ultimately led to the discontinuation of pactimibe's clinical development.[10]

The Avasimibe and Progression of Lesions on UltraSound (A-PLUS) trial, a randomized,

double-blind, placebo-controlled study, assessed the effect of Avasimibe on the progression of

coronary atherosclerosis using intravascular ultrasound (IVUS).[11] The trial found no favorable

effect of Avasimibe on atheroma volume.[12] In fact, there was a trend towards an increase in

plaque burden and a significant increase in LDL cholesterol levels in patients receiving the

drug.[12]

The ACAT Intravascular Atherosclerosis Treatment Evaluation (ACTIVATE) trial, which

evaluated Pactimibe, yielded similarly discouraging results.[13] This study also used IVUS to

measure changes in atheroma volume and found that Pactimibe did not reduce the progression

of atherosclerosis compared to placebo.[10] Furthermore, some secondary endpoints

suggested a potential pro-atherogenic effect.[10]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical

studies of Avasimibe and Pactimibe.

Table 1: Preclinical Efficacy of ACAT Inhibitors in Animal Models
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Compound Animal Model Key Findings Reference

Avasimibe ApoE*3-Leiden Mice

92% reduction in

atherosclerotic lesion

area vs. high-

cholesterol control.

78% reduction vs.

low-cholesterol

control.

[5]

Pactimibe WHHL Rabbits

Dose-dependent

reduction in

cholesteryl ester

content in aortic

lesions. Increased

collagen and smooth

muscle cell content in

plaques.

Table 2: Clinical Trial Outcomes of ACAT Inhibitors
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Trial Name Compound
Primary
Endpoint

Key Outcomes Reference

A-PLUS Avasimibe

Change in

atheroma volume

(IVUS)

No favorable

effect on

atheroma

volume.

Significant

increase in LDL

cholesterol.

[11][12]

ACTIVATE Pactimibe

Change in

percent

atheroma volume

(IVUS)

No reduction in

atherosclerosis

progression.

Unfavorable

effects on some

secondary

measures.

[10][13]

Experimental Protocols
Avasimibe and Progression of Lesions on UltraSound
(A-PLUS) Trial

Study Design: A double-blind, randomized, placebo-controlled trial.[11]

Participants: Patients with at least one 20% to 50% diameter stenosis in a coronary artery.

[11]

Intervention: Patients were randomized to receive Avasimibe (50, 250, or 750 mg daily) or

placebo, in addition to background lipid-lowering therapy.[11]

Primary Endpoint: The primary endpoint was the change from baseline in plaque volume in a

30-mm segment of a coronary artery, as assessed by three-dimensional intravascular

ultrasound (IVUS).[11]

Imaging Protocol: IVUS and coronary angiography were performed at baseline and repeated

at 24 months.[11]
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ACAT Intravascular Atherosclerosis Treatment
Evaluation (ACTIVATE) Study

Study Design: A randomized, double-blind, placebo-controlled trial.[13]

Participants: 534 subjects with established coronary artery disease.[10][13]

Intervention: Patients were randomized to receive Pactimibe (100 mg daily) or placebo, in

addition to standard medical care.[13]

Primary Endpoint: The primary efficacy parameter was the nominal change in percent

atheroma volume, determined by analysis of pullback IVUS images of matched coronary

artery segments.[13]

Imaging Protocol: IVUS imaging was performed at baseline and at an 18-month follow-up.

[13]

Preclinical Study of Avasimibe in ApoE*3-Leiden Mice
Animal Model: Female ApoE*3-Leiden mice, which exhibit a human-like lipoprotein profile.[5]

[14]

Diet and Treatment: Mice were fed a high-cholesterol diet. One group received the diet

mixed with 0.01% (wt/wt) Avasimibe. A low-cholesterol control group was also included.[5]

Duration: The study duration was 22 weeks.[5]

Atherosclerosis Quantification: Atherosclerotic lesion area in the aortic root was quantified

after the intervention period.[5][14]

Preclinical Study of Pactimibe in WHHL Rabbits
Animal Model: Homozygous Watanabe Heritable Hyperlipidemic (WHHL) rabbits, a model for

familial hypercholesterolemia.[7][15]

Treatment: Rabbits were treated with Pactimibe at doses of 10 or 30 mg/kg for 32 weeks.
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Plaque Analysis: Aortic lesions were analyzed for cholesteryl ester content, collagen, and

smooth muscle cell area.

Signaling Pathways and Mechanisms
The proposed mechanism of action for ACAT inhibitors centers on preventing the esterification

of free cholesterol within macrophages, thereby inhibiting their transformation into foam cells.

[2]
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Mechanism of ACAT Inhibition in Macrophages.

As depicted in the diagram, the uptake of modified LDL by scavenger receptors on

macrophages leads to an influx of free cholesterol. ACAT1 then esterifies this free cholesterol

into cholesteryl esters, which are stored as lipid droplets, leading to the formation of foam cells.

ACAT inhibitors like Avasimibe block this step, theoretically reducing foam cell formation and

promoting the efflux of free cholesterol to high-density lipoprotein (HDL).

The dual roles of ACAT1 and ACAT2 are critical to understanding the systemic effects of non-

selective inhibitors.
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Distinct Roles of ACAT1 and ACAT2.

Non-selective ACAT inhibitors like Avasimibe and Pactimibe target both ACAT1 and ACAT2.[3]

[4] While inhibiting ACAT1 in macrophages was the primary therapeutic goal, the simultaneous

inhibition of ACAT2 in the liver and intestine likely contributed to the observed changes in

plasma lipid profiles, including the unexpected increase in LDL cholesterol seen in some

clinical trials.[12] This highlights the complexity of targeting enzymes with multiple isoforms and

distinct physiological roles.
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Conclusion
The story of Avasimibe and other ACAT inhibitors serves as a cautionary tale in drug

development. While the preclinical rationale was strong and early animal studies were

promising, the failure to translate these findings into clinical efficacy underscores the

challenges of targeting complex biological pathways in human disease. The unexpected

adverse effects on lipid profiles further complicated the clinical picture. Future research in this

area may require the development of highly selective ACAT1 inhibitors to avoid the systemic

effects of ACAT2 inhibition, or a deeper understanding of the intricate regulation of cholesterol

metabolism within the atherosclerotic plaque.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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